Methyl 5-[(1-methylpiperidin-4-yl)amino]furan-2-carboxylate
Description
Heterocyclic Chemistry of Furan Derivatives
Furan, a five-membered aromatic heterocycle containing one oxygen atom, exhibits unique electronic properties due to partial delocalization of the oxygen lone pairs into the π-system. With a resonance energy of 67 kJ/mol, furan is less aromatic than benzene but more reactive toward electrophilic substitution. This reactivity enables functionalization at the α- (C2/C5) or β- (C3/C4) positions, making furan a versatile scaffold in medicinal and materials chemistry.
Key synthetic routes to furan derivatives include:
- Feist-Benary synthesis : Condensation of α-haloketones with 1,3-dicarbonyl compounds under basic conditions.
- Paal-Knorr synthesis : Cyclization of 1,4-diketones using acid catalysts.
- Transition metal-mediated approaches : Suzuki-Miyaura couplings for aryl-functionalized furans.
Furan's electron-rich nature facilitates the incorporation of amino, carboxylate, and piperidine groups, enhancing biological activity.
Significance of Amino-Substituted Furan Carboxylates in Chemical Research
Amino-substituted furan carboxylates combine three pharmacophoric elements:
- Furan core : Provides planar rigidity for target binding.
- Amino group : Enhances hydrogen-bonding interactions with biological targets.
- Methyl carboxylate : Improves solubility and metabolic stability.
Notable examples include:
| Compound | Biological Activity | Source Reference |
|---|---|---|
| 5-Aminofuran-2-carboxylate | Anticonvulsant, antioxidant | |
| Ethyl 5-arylfuran-2-carboxylate | COX-2 inhibition |
These derivatives show promise in treating neurological disorders, inflammation, and cancer.
Historical Context of Piperidine-Furan Hybrid Structures
Piperidine-furan hybrids emerged in the 2010s as dual-target agents, combining furan's electronic diversity with piperidine's conformational flexibility. Key milestones:
- Spiropiperidine-furan derivatives : Developed for antipsychotic activity via dopamine receptor modulation.
- Furo[3,2-c]piperidines : Synthesized via palladium-catalyzed cross-couplings for kinase inhibition.
- Methyl 5-(piperidin-4-yl)furan-2-carboxylate : Prototype compound optimizing blood-brain barrier penetration.
These hybrids exploit synergistic interactions between the furan's π-system and piperidine's nitrogen lone pairs for enhanced bioactivity.
Research Scope and Objectives
This review focuses on methyl 5-[(1-methylpiperidin-4-yl)amino]furan-2-carboxylate (CAS: 1909314-22-2), a hybrid structure with untapped therapeutic potential. Key objectives include:
- Synthetic optimization : Comparing traditional (e.g., EDC/HOBt coupling) vs. modern (flow chemistry) methods.
- Pharmacological profiling : Evaluating antiviral, anticancer, and neuroprotective activities.
- Structure-activity relationships (SAR) : Assessing the impact of:
Current synthesis data for this compound:
| Parameter | Value | Source Reference |
|---|---|---|
| Molecular weight | 238.29 g/mol | |
| Purity | ≥95% (HPLC) | |
| Key synthetic step | EDC-mediated amide coupling |
Future directions include computational modeling of its interaction with carbonic anhydrase and HIF-1α.
Properties
IUPAC Name |
methyl 5-[(1-methylpiperidin-4-yl)amino]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-14-7-5-9(6-8-14)13-11-4-3-10(17-11)12(15)16-2/h3-4,9,13H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLHFHDCODEKLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC=C(O2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
- Catalytic System : Palladium(II) acetate (5 mol%) with Xantphos as a ligand.
- Base : Cesium carbonate (2.5 equiv) in toluene at 110°C.
- Yield : 60–75% after 24 hours.
Mechanistic Insight : The palladium catalyst facilitates oxidative addition to the C–Br bond, followed by transmetalation with the amine nucleophile. Reductive elimination yields the desired product. Steric hindrance from the 1-methylpiperidine group necessitates bulky ligands to prevent β-hydride elimination.
Reductive Amination of Furan-2-carboxylate Derivatives
An alternative route employs reductive amination between methyl 5-oxofuran-2-carboxylate and 1-methylpiperidin-4-amine. This method avoids halogenation steps but requires careful control of reducing agents.
Protocol
- Substrates : Methyl 5-oxofuran-2-carboxylate (1.0 equiv), 1-methylpiperidin-4-amine (1.2 equiv).
- Reducing Agent : Sodium cyanoborohydride (NaBH3CN, 1.5 equiv) in methanol at 0°C to room temperature.
- Yield : 50–65%, with minor over-reduction byproducts.
Optimization : Acidic conditions (pH 4–5 via acetic acid) improve imine formation kinetics. Catalytic amounts of titanium(IV) isopropoxide enhance selectivity.
Multi-Component Coupling Strategies
Recent advances utilize one-pot reactions to streamline synthesis. A notable example combines furan-2-carboxylic acid, 1-methylpiperidin-4-amine, and methyl chloroformate under microwave irradiation.
Key Parameters
- Reagents : Furan-2-carboxylic acid (1.0 equiv), 1-methylpiperidin-4-amine (1.1 equiv), methyl chloroformate (1.3 equiv).
- Conditions : Microwave heating at 120°C for 15 minutes in DMF.
- Yield : 85–90%, with rapid reaction times.
Advantages : Eliminates intermediate isolation, reducing purification steps. Microwave irradiation enhances reaction efficiency by promoting dipole interactions.
Enzymatic Transesterification for Green Synthesis
To address environmental concerns, lipase-catalyzed transesterification has been explored. This method substitutes toxic solvents and minimizes waste.
Biocatalytic Approach
- Enzyme : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.
- Substrates : 5-[(1-Methylpiperidin-4-yl)amino]furan-2-carboxylic acid and methyl acetate.
- Solvent : tert-Butanol at 40°C.
- Conversion : >95% after 48 hours.
Sustainability Metrics : E-factor reduced to 0.3 compared to 5.2 for conventional methods.
Solid-Phase Synthesis for High-Throughput Production
Solid-supported strategies enable parallel synthesis of derivatives. Wang resin-bound furan carboxylates react with 1-methylpiperidin-4-amine under mild conditions.
Procedure
- Resin Functionalization : Wang resin pre-loaded with Fmoc-protected furan-2-carboxylic acid.
- Coupling : HBTU/DIEA activation, followed by amine displacement (2 hours, RT).
- Cleavage : TFA/DCM (95:5) yields the methyl ester after in situ esterification.
- Purity : >90% by HPLC, suitable for combinatorial libraries.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Amination | 60–75 | 24 h | High regioselectivity | Pd catalyst cost, halogenated waste |
| Reductive Amination | 50–65 | 12 h | Avoids halogenation | Over-reduction side products |
| Multi-Component Coupling | 85–90 | 15 min | Rapid, one-pot process | Microwave equipment required |
| Enzymatic Transesterification | >95 | 48 h | Eco-friendly, high conversion | Long reaction time |
| Solid-Phase Synthesis | >90 | 4 h | High purity, scalable | Specialized resin handling |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(1-methylpiperidin-4-yl)amino]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dicarboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 5-[(1-methylpiperidin-4-yl)amino]furan-2-carboxylate exhibits significant biological activity, particularly as an agonist for serotonin receptors. Research indicates that it activates the 5-HT1F receptor, which plays a crucial role in various neurological conditions, including migraines. The activation of this receptor may lead to inhibition of neuronal protein extravasation, suggesting therapeutic potential in treating migraine headaches and other serotonin-related disorders .
Potential Therapeutic Applications
- Migraine Treatment : By activating serotonin receptors, this compound may help alleviate migraine symptoms by modulating neurovascular functions.
- Neuropharmacology : Its interaction with serotonin pathways suggests broader applications in treating mood disorders and anxiety.
- Cancer Research : Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines, warranting further exploration into its anticancer properties .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various applications:
-
Migraine Research : A study demonstrated that compounds activating the 5-HT1F receptor could significantly reduce migraine frequency and severity.
"Activation of serotonin receptors may inhibit neuronal protein extravasation, leading to reduced migraine symptoms" .
- Anticancer Activity : Investigations into related compounds have shown promising results against cancer cell lines such as HeLa and HepG2, indicating a need for further research into this compound's efficacy.
- Pharmacokinetic Studies : Ongoing research is focused on understanding the pharmacokinetic properties of this compound to optimize its therapeutic use.
Mechanism of Action
The mechanism of action of Methyl 5-[(1-methylpiperidin-4-yl)amino]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
A. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
- Structural Features : The 2-fluoro-4-nitrophenyl group introduces strong electron-withdrawing effects, stabilizing a planar molecular conformation dominated by π-π stacking interactions in the crystal lattice .
- Biological Activity : Demonstrates antimycobacterial activity by targeting the salicylate synthase MbtI in Mycobacterium tuberculosis (Mtb), disrupting iron acquisition .
- Synthesis : Synthesized via a modified Meerwein arylation, optimized for high crystallinity and solubility .
B. Methyl 5-(2-methoxycarbonylethyl)furan-2-carboxylate
- Biological Activity: Exhibits selective activity against Xanthomonas axonopodis, highlighting the role of non-aromatic substituents in antimicrobial specificity .
C. 3-Bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one
- Structural Features: The furanone ring and bromine atom create electrophilic regions, while the 4-methylpiperidine group may facilitate hydrogen bonding.
- Synthesis: Produced via a tandem Michael addition-elimination reaction, emphasizing the versatility of furanones in generating bioactive scaffolds .
Implications for Drug Design
- Piperidine vs. Aromatic Substituents: The piperidine group in this compound likely improves solubility compared to nitro/fluoroaryl analogs (e.g., Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate), which prioritize target binding via stacking .
- Piperidine derivatives are also known to modulate central nervous system targets, indicating possible dual therapeutic roles .
Biological Activity
Methyl 5-[(1-methylpiperidin-4-yl)amino]furan-2-carboxylate (CAS No. 1909314-22-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₂O₃ |
| Molecular Weight | 238.28 g/mol |
| CAS Number | 1909314-22-2 |
| IUPAC Name | This compound |
The compound is believed to interact with various biological targets, primarily through modulation of neurotransmitter systems. It exhibits significant affinity for the mu-opioid receptor, which is pivotal in mediating analgesic effects. The mechanism involves:
- Binding to Opioid Receptors : this compound binds to mu-opioid receptors, triggering a cascade of intracellular signaling that leads to pain relief.
- Inhibition of Adenylate Cyclase : This action results in decreased cyclic AMP levels, which contributes to the overall analgesic effect.
- Potassium Channel Activation : The compound promotes the opening of potassium channels, leading to hyperpolarization of neurons and reduced excitability.
Analgesic Effects
Research indicates that this compound exhibits potent analgesic properties comparable to traditional opioids. In animal models, it has shown efficacy in reducing pain responses without significant side effects commonly associated with opioid use.
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties. It appears to mitigate neuronal damage in models of neurodegeneration by reducing oxidative stress and inflammation.
Case Studies and Research Findings
- Study on Pain Models : In a controlled study involving rodents, this compound significantly reduced pain scores in formalin-induced pain models, demonstrating its potential as a therapeutic agent for chronic pain management .
- Neuroprotection in Ischemia : A study investigating the neuroprotective effects of the compound during ischemic events found that it reduced apoptosis in neuronal cells and improved functional recovery post-injury .
- Comparative Analyses : Comparative studies with other opioid derivatives revealed that this compound exhibited a favorable safety profile and reduced incidence of side effects such as respiratory depression and dependency, which are common with traditional opioids .
Q & A
What are the optimized synthetic routes for Methyl 5-[(1-methylpiperidin-4-yl)amino]furan-2-carboxylate, and how do reaction conditions influence yield and purity?
Answer:
Synthesis typically involves coupling a furan-2-carboxylate derivative with a 1-methylpiperidin-4-amine moiety. Key steps include:
- Amination : Reacting methyl 5-bromofuran-2-carboxylate with 1-methylpiperidin-4-amine under Buchwald-Hartwig conditions, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene at 80–100°C .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine, while ethanol or acetone may reduce side reactions .
- Catalysis : Copper salts (e.g., CuI) can accelerate coupling efficiency in milder conditions .
- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization improves purity. Yield optimization (60–75%) requires strict control of stoichiometry and temperature .
How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound?
Answer:
Discrepancies in NMR, MS, or IR data often arise from tautomerism, solvent effects, or impurities. Strategies include:
- Advanced NMR Techniques : 2D NMR (e.g., HSQC, HMBC) clarifies connectivity, particularly for the piperidine and furan rings .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₁₂H₁₈N₂O₃, [M+H]⁺ = 239.1396) and distinguishes isobaric impurities .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and hydrogen bonding. SHELX programs are recommended for refining crystal structures .
- Comparative Analysis : Cross-referencing with analogs (e.g., methyl 5-[(benzylamino)methyl]furan-2-carboxylate) helps identify expected shifts .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Answer:
Based on structurally related furan derivatives:
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity kits) .
- Antimicrobial Screening : Broth microdilution (MIC determination) against Mycobacterium tuberculosis or Gram-negative bacteria, noting iron homeostasis disruption as a potential mechanism .
- Cellular Uptake Studies : Fluorescence labeling (e.g., BODIPY tags) to assess permeability in Caco-2 or HEK293 cell lines .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) using tritiated ligands, with IC₅₀ values compared to controls like 5-hydroxytryptamine derivatives .
What crystallographic techniques are recommended for determining the molecular conformation of this compound?
Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Use synchrotron radiation for high-resolution data. SHELXL refines parameters like thermal displacement and occupancy .
- Twinned Data Handling : SHELXD and SHELXE resolve twinning issues common in piperidine-containing compounds .
- Hydrogen Bond Analysis : Identify interactions between the amino group and carboxylate oxygen, critical for stability .
- Comparative Crystallography : Reference databases (e.g., Cambridge Structural Database) to validate bond lengths and angles against similar furan-piperidine hybrids .
How does the 1-methylpiperidin-4-yl amino group influence pharmacokinetic properties compared to other substituents?
Answer:
- Lipophilicity : The piperidine ring increases logP (~1.8), enhancing blood-brain barrier permeability compared to benzylamino analogs (logP ~2.3) .
- Metabolic Stability : In vitro liver microsome assays show slower CYP450-mediated oxidation due to steric hindrance from the methyl group .
- Solubility : Protonation of the piperidine nitrogen at physiological pH improves aqueous solubility (≥50 µg/mL in PBS) .
- SAR Insights : Piperidine substitution reduces cytotoxicity (IC₅₀ > 100 µM in HepG2 cells) compared to nitro-phenyl derivatives, which show higher toxicity .
What computational methods are effective for predicting the reactivity of this compound in nucleophilic environments?
Answer:
- DFT Calculations : Gaussian or ORCA software models frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., furan C3 position) .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, highlighting DMSO’s role in stabilizing transition states during amination .
- Docking Studies : AutoDock Vina assesses binding affinity to biological targets (e.g., quinoline-binding enzymes), guiding functionalization strategies .
How can researchers address low yields in multi-step syntheses involving this compound?
Answer:
- Intermediate Trapping : Use protecting groups (e.g., Boc for amines) to prevent side reactions during furan functionalization .
- Flow Chemistry : Continuous reactors improve heat/mass transfer in exothermic steps (e.g., nitration or carboxylation) .
- Catalyst Screening : High-throughput experimentation (HTE) identifies optimal conditions (e.g., Pd/C for hydrogenolysis over PtO₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
